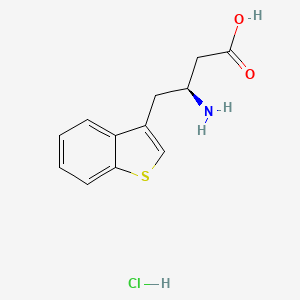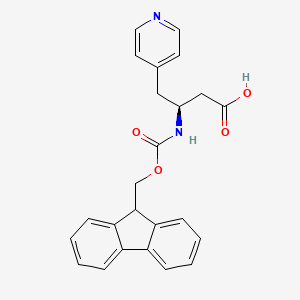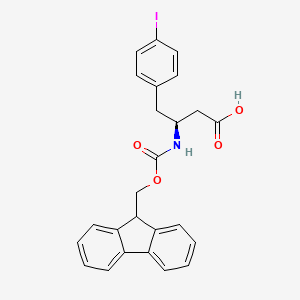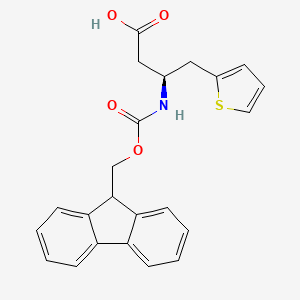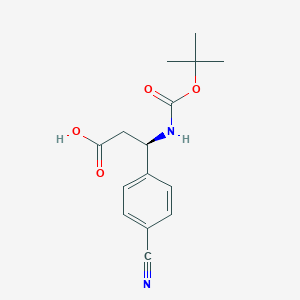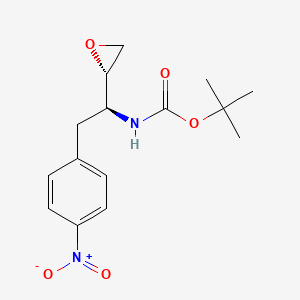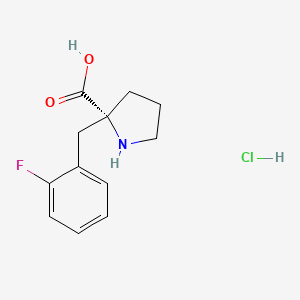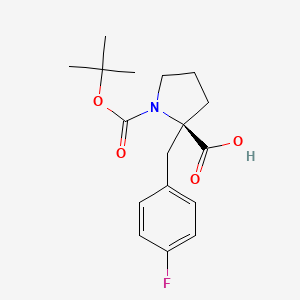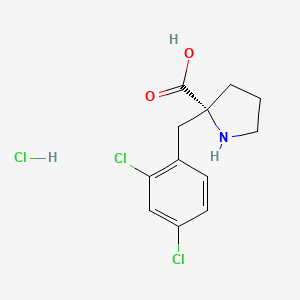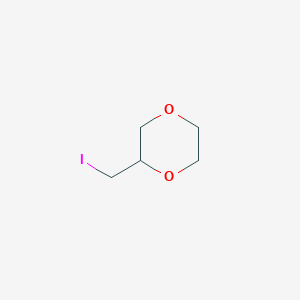
2-(Iodomethyl)-1,4-dioxane
Übersicht
Beschreibung
2-(Iodomethyl)-1,4-dioxane, commonly referred to as IMD, is a colorless, volatile liquid with a sweet, fruity odor. It is a useful reagent in organic synthesis and has a wide range of applications in the scientific research. IMD is also known as 2-iodo-1,4-dioxane, 1,4-dioxane-2-iodomethyl, and 2-iodo-1,4-dioxane.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-(Iodomethyl)-1,4-dioxane: is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds . It can act as an alkylating agent, transferring the iodomethyl group to nucleophiles . This reagent is also used in the synthesis of β-lactams , which are crucial building blocks for various antibiotics .
Bioconjugation
In bioconjugation, 2-(Iodomethyl)-1,4-dioxane can be employed to modify biomolecules for improved properties. It’s used as a precursor for synthesizing bioconjugates, linking molecules like drugs or imaging agents to biomolecules such as proteins or antibodies .
Chirality Studies
Chirality is a fundamental concept in medicinal chemistry2-(Iodomethyl)-1,4-dioxane can be used to study chirality transfer phenomena and develop chiral recognition systems, which are essential for understanding biomolecular interactions .
Drug Synthesis
This compound finds applications in drug synthesis, particularly in the development of organosulfur compounds like sulfonimidates, which are precursors for various drug candidates with medicinal properties .
Polymer Chemistry
2-(Iodomethyl)-1,4-dioxane: is instrumental in polymer chemistry for the synthesis of radiopaque biodegradable polymers. Its iodinated derivatives are used to create polymers with high radiopacity, which are useful in medical imaging applications .
Medicinal Chemistry
In medicinal chemistry, 2-(Iodomethyl)-1,4-dioxane derivatives are used to synthesize heterocyclic compounds. These compounds play a crucial role in the development of new drugs due to their diverse biological activities .
Environmental Science
The compound’s derivatives are explored for their potential in environmental science, particularly in the detection and analysis of pollutants. Its iodinated form can be used in spectroscopic methods for qualitative and quantitative detection of environmental contaminants .
Analytical Chemistry
Lastly, in analytical chemistry, 2-(Iodomethyl)-1,4-dioxane and its derivatives are used as standards and reagents in various analytical techniques. These include chromatography and spectroscopy, which are essential for the quality control of pharmaceuticals and environmental samples .
Eigenschaften
IUPAC Name |
2-(iodomethyl)-1,4-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQGIZUTLRNTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376693 | |
| Record name | 2-(iodomethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)-1,4-dioxane | |
CAS RN |
64179-17-5 | |
| Record name | 2-(iodomethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



